Hv1 Proton Channel Inhibition Profile Relative to 2GBI and ClGBI
In a systematic head-to-head comparison of 18 guanidine derivatives on human Hv1 channels expressed in Xenopus oocytes, 5-nitro-2-guanidinobenzimidazole (compound 5) was tested alongside the parental 2GBI (compound 1) and the 5-chloro analog ClGBI (compound 4) [1]. Inhibition was measured at 10 µM and 200 µM concentrations using inside-out patch clamp electrophysiology at pH 6.0. The study identifies the 5-nitro substituent as a determinant that alters the pharmacophore's interaction with the voltage-sensing domain, providing a distinct SAR data point for Hv1 drug discovery programs [1].
| Evidence Dimension | Hv1 proton current inhibition at 10 µM and 200 µM (inside-out patch clamp, pH 6.0) |
|---|---|
| Target Compound Data | Quantitative % inhibition values for 5-nitro-2GBI at 10 µM and 200 µM are reported in the source figure and dataset. |
| Comparator Or Baseline | 2GBI (parent compound) and 5-chloro-2GBI (ClGBI) at identical concentrations. |
| Quantified Difference | Exact numerical differences are available in the primary dataset but cannot be extracted here; the study demonstrates that 5-substitution qualitatively alters the inhibitory profile relative to 2GBI. |
| Conditions | Human Hv1 WT expressed in Xenopus oocytes; inside-out patch clamp; pHᵢ = pHₒ = 6.0; depolarization to +120 mV from -80 mV holding potential. |
Why This Matters
For ion-channel screening laboratories, knowing the exact Hv1 inhibitory profile of the 5-nitro derivative versus 2GBI and ClGBI enables rational selection of the appropriate 5-substituted analog for mechanism-of-action studies or chemical probe development.
- [1] Hong, L.; Kim, I.H.; Tombola, F. Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives. Proc. Natl. Acad. Sci. USA 2014, 111(27), 9971–9976. DOI: 10.1073/pnas.1324012111. View Source
